2-Bromo-4-(trifluoromethyl)pyridine hydrochloride
Description
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N.ClH/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPYDWXKZNZQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-06-7 | |
| Record name | Pyridine, 2-bromo-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure regioselectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The compound can be reduced to form 4-(trifluoromethyl)pyridine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-(trifluoromethyl)pyridine
Scientific Research Applications
Drug Development
The compound serves as an essential building block in the synthesis of various pharmaceutical agents. For example, it has been utilized in the development of p38 MAP kinase inhibitors, which are promising candidates for treating inflammatory diseases. A notable study demonstrated the synthesis of pyridinylimidazole-type inhibitors derived from 2-bromo-4-methylpyridine, showcasing improved yields and biological activity when using optimized synthetic routes .
Antimicrobial and Antiviral Agents
Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial and antiviral properties. The incorporation of the trifluoromethyl group enhances the efficacy of these compounds against various pathogens. For instance, derivatives have been developed that target specific enzymes involved in bacterial resistance mechanisms .
Crop Protection
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is also instrumental in agrochemical formulations aimed at protecting crops from pests and diseases. It is a precursor for synthesizing several agrochemicals that have received market approval for their effectiveness in pest control. The unique properties of trifluoromethylpyridines contribute to their role as effective agrochemical agents .
Synthesis of Active Ingredients
The compound is used in the synthesis of various active ingredients within herbicides and fungicides, where it acts as an intermediate to create more complex structures that enhance agricultural productivity .
Synthetic Methodologies
The synthesis of this compound often involves several reaction pathways:
- Halogenation Reactions : Utilizing bromine or brominating agents to introduce bromine into the pyridine ring.
- Fluorination Techniques : Employing fluorinating agents to introduce the trifluoromethyl group onto the pyridine structure.
A typical synthetic route involves starting from commercially available pyridine derivatives and applying sequential halogenation and fluorination steps under controlled conditions to achieve high yields .
Synthesis Optimization
A study optimized the synthesis of pyridinylimidazoles from 2-bromo-4-methylpyridine, achieving a significant increase in yield from 3.6% to 29.4% by modifying reaction conditions and avoiding palladium catalysts . This optimization highlights the importance of refining synthetic pathways to enhance efficiency and reduce costs in drug development.
Another case study evaluated the biological activity of trifluoromethylpyridine derivatives against specific targets such as p38 MAP kinase, demonstrating enhanced inhibitory effects compared to parent compounds . These findings underscore the potential for developing new therapeutic agents based on this chemical scaffold.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Compounds/Products |
|---|---|---|
| Pharmaceuticals | Drug development (e.g., p38 MAP kinase inhibitors) | Pyridinylimidazoles |
| Antimicrobial agents | Various derivatives targeting pathogens | |
| Agrochemicals | Crop protection | Herbicides and fungicides |
| Synthesis of active ingredients | ISO-approved agrochemicals |
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the bromine and trifluoromethyl groups. These functional groups influence the compound’s reactivity and interaction with other molecules. For example, the bromine atom can be easily replaced in substitution reactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical parameters for 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride and its analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents/Structure | Physical State | Solubility | Primary Applications |
|---|---|---|---|---|---|---|
| This compound | 1803612-06-7 | C₆H₄BrF₃N·HCl | Br (2), -CF₃ (4), pyridine ring, hydrochloride | Solid | High (aqueous) | Agrochemicals, APIs, intermediates |
| 4-Bromo-3-(trifluoromethyl)pyridine | 1138011-21-8 | C₆H₃BrF₃N | Br (4), -CF₃ (3), pyridine ring | Liquid | Moderate (organic) | Organic synthesis, catalyst systems |
| 3-(Trifluoromethyl)pyrrolo[3,4-b]pyridine hydrochloride | 2055840-67-8 | C₈H₇F₃N₂·HCl | -CF₃ (3), pyrrolopyridine fused ring, hydrochloride | Solid | Moderate (aqueous) | Drug discovery, kinase inhibitors |
| 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride | 2044836-45-3 | C₅H₉BrClN | Br (4), saturated tetrahydropyridine ring, hydrochloride | Solid | High (aqueous) | Neuropharmacology, small molecule APIs |
Detailed Analysis
Substituent Position and Reactivity
- Bromine Position : In this compound, bromine at the 2-position creates steric hindrance, directing electrophilic substitution reactions to the 3- or 5-positions. In contrast, 4-Bromo-3-(trifluoromethyl)pyridine (CAS 1138011-21-8) places bromine at the 4-position, altering regioselectivity in cross-coupling reactions .
- Trifluoromethyl Group : The -CF₃ group enhances electron-withdrawing effects, stabilizing the pyridine ring. Its position (4 vs. 3) influences electronic distribution and interactions in catalytic systems .
Ring Saturation and Bioactivity
- Tetrahydropyridine vs. Pyridine : 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride (CAS 2044836-45-3) features a saturated ring, increasing conformational flexibility. This makes it suitable for targeting neurotransmitter receptors, unlike the rigid aromatic pyridine core in the target compound .
- Pyrrolopyridine Derivatives : Compounds like 3-(Trifluoromethyl)pyrrolo[3,4-b]pyridine hydrochloride (CAS 2055840-67-8) have fused bicyclic structures, offering unique binding profiles in kinase inhibition due to enhanced planar rigidity .
Solubility and Formulation
- The hydrochloride salt form in this compound significantly improves aqueous solubility compared to non-salt analogs like 4-Bromo-3-(trifluoromethyl)pyridine, facilitating its use in biological assays and formulations .
Research Findings and Trends
- Agrochemicals : this compound is favored in pesticide synthesis due to its stability under harsh conditions, whereas tetrahydropyridine analogs are explored for eco-friendly alternatives .
- Pharmaceuticals: The -CF₃ group in pyrrolopyridine derivatives (e.g., CAS 2055840-67-8) improves metabolic stability in kinase inhibitors, a feature less pronounced in non-fused pyridines .
- Catalysis : Bromine’s position in 4-Bromo-3-(trifluoromethyl)pyridine (CAS 1138011-21-8) enhances its utility in Suzuki-Miyaura couplings, outperforming 2-substituted analogs in certain Pd-catalyzed reactions .
Biological Activity
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is an important compound in medicinal chemistry and biochemistry, known for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications in research and medicine.
This compound exhibits significant interactions with various enzymes and proteins, making it a valuable tool in biochemical research. It is particularly noted for its role as an inhibitor of the kinase LRRK2, which is implicated in neurodegenerative diseases such as Parkinson's disease. The compound's trifluoromethyl group enhances its lipophilicity and stability, allowing for better interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₅H₄BrF₃N |
| Molecular Weight | 215.99 g/mol |
| Solubility | Soluble in water and organic solvents |
| pKa | Approximately 5.0 |
The primary mechanism of action for this compound involves its binding to specific biomolecules, leading to inhibition or modulation of enzyme activity. For instance, as a LRRK2 inhibitor, it disrupts the kinase's function, which is crucial for various signaling pathways involved in cell proliferation and differentiation . This interaction can lead to downstream effects on gene expression and metabolic processes within cells.
Molecular Interactions
- Target Enzyme : LRRK2 (Leucine-Rich Repeat Kinase 2)
- Binding Site : ATP-binding pocket
- Effect : Inhibition of kinase activity leading to altered cellular signaling.
Cellular Effects
The compound has demonstrated notable effects on various cell types, influencing cellular metabolism and signaling pathways. Studies indicate that it can alter gene expression profiles, impacting processes such as apoptosis and cell cycle regulation. For example, it has been shown to modulate the MAPK/ERK pathway, which is critical for cell growth and survival .
Case Study: Anticancer Activity
In a study focusing on cancer cell lines, this compound exhibited selective cytotoxicity against MDA-MB-231 (a triple-negative breast cancer cell line) while sparing non-cancerous cells like MCF10A. The compound's IC50 values indicated potent inhibitory effects on cancer cell proliferation, suggesting a promising therapeutic potential .
Dosage Effects in Animal Models
Research has shown that the biological effects of this compound vary significantly with dosage. Lower doses have been associated with therapeutic benefits, while higher doses may lead to toxicity. In animal models, optimal dosing strategies are critical to maximizing efficacy while minimizing adverse effects .
Table 2: Dosage Effects in Animal Studies
| Dose (mg/kg) | Observed Effect |
|---|---|
| 5 | Therapeutic effects observed |
| 20 | Moderate toxicity |
| 50 | Severe toxicity |
Applications in Research
The versatility of this compound extends beyond basic research; it is employed in various applications including:
- Drug Development : As a building block for synthesizing new pharmaceuticals targeting multiple diseases.
- Biological Research : Used in studies investigating cellular pathways and disease mechanisms.
- Agrochemicals : Investigated for potential use in developing new agrochemical products due to its reactivity and stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-bromo-4-(trifluoromethyl)pyridine hydrochloride?
- Methodology : Nucleophilic substitution reactions are commonly employed. For bromination and trifluoromethylation, use halogen exchange reactions with reagents like CuBr in polar solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C). Post-synthetic hydrochloride formation can be achieved via HCl gas bubbling in anhydrous ether .
- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-halogenation. Purify intermediates via column chromatography with silica gel and a hexane/ethyl acetate gradient.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., -NMR: δ 8.5–8.7 ppm for pyridine protons; -NMR: δ -60 to -65 ppm for CF) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 260 (CHBrFN·HCl).
Q. What safety precautions are critical during handling?
- Safety Protocol :
- Use nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of HCl vapors.
- Store in airtight containers at 2–8°C to prevent decomposition .
Q. What are the typical applications of this compound in basic research?
- Applications :
- Building Block : Used in Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce trifluoromethylpyridine motifs .
- Pharmacophore Modification : Serves as a precursor for antiviral or anticancer agents due to the electron-withdrawing CF group enhancing binding affinity .
Advanced Research Questions
Q. How can researchers optimize reaction yields in nucleophilic substitutions involving this compound?
- Optimization Strategies :
- Solvent Selection : DMSO enhances reactivity of bromine substituents but may increase side reactions; DMF offers a balance between reactivity and stability .
- Catalyst Screening : Pd(PPh) improves coupling efficiency in cross-coupling reactions (e.g., with arylboronic acids) .
- Temperature Control : Reactions at 100°C in sealed tubes reduce volatility losses while maintaining kinetic control .
Q. How should conflicting data on byproduct formation during synthesis be resolved?
- Case Study : If GC-MS detects 4-(trifluoromethyl)pyridine (dehalogenation byproduct), adjust reaction conditions:
- Reduce reaction time from 24h to 12h.
- Replace LiAlH with milder reductants like NaBH to minimize dehalogenation .
- Validation : Repeat experiments with in-situ -NMR to track intermediate stability.
Q. What advanced characterization methods are required to resolve structural ambiguities?
- Techniques :
- X-ray Crystallography : Resolves regiochemical uncertainties (e.g., bromine vs. CF positioning) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHBrClFN requires m/z 260.9154 [M+H]) .
Q. How does the trifluoromethyl group influence the compound’s reactivity in metal-catalyzed reactions?
- Mechanistic Insights :
- The CF group increases electron deficiency at the pyridine ring, accelerating oxidative addition in Pd-catalyzed couplings but may sterically hinder transmetallation steps.
- Experimental Evidence : Lower yields observed in Stille couplings vs. Suzuki reactions due to steric bulk of tin reagents .
Q. What strategies mitigate decomposition during long-term storage?
- Stability Studies :
- Store under argon with desiccants (e.g., molecular sieves) to prevent hydrolysis.
- Lyophilization from tert-butanol/water mixtures improves stability for >12 months at -20°C .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
